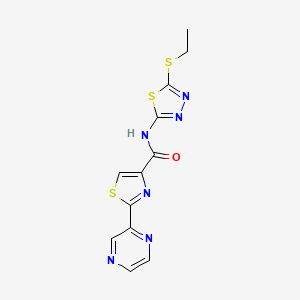
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as ETT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETT is a heterocyclic compound that contains both sulfur and nitrogen atoms, making it a promising candidate for various biological and chemical studies.
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Research on pyrazole derivatives, including those related to the chemical structure , has demonstrated potential as inhibitors of photosynthetic electron transport. These compounds can interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, suggesting a potential application in the development of new herbicides. The inhibitory effects of these compounds are comparable to commercial herbicides, highlighting their significance in agricultural research (Vicentini et al., 2005).
Inhibition Against Nitric Oxide Synthase
Thiadiazoline- and pyrazoline-based carboxamides and carbothioamides have been synthesized and evaluated for their inhibitory activities against different isoforms of nitric oxide synthase (NOS), including inducible and neuronal NOS. These compounds exhibit preferential inhibition towards specific NOS isoforms, with some showing significant inhibitory potency. This suggests potential therapeutic applications in diseases where NOS activity is implicated (Arias et al., 2018).
Antimicrobial and Antifungal Activities
The synthesis of compounds containing thiadiazole and pyrazole moieties has shown antimicrobial and antifungal activities. These compounds have been tested against a variety of pathogens, indicating potential applications in the development of new antimicrobial agents. The structure-activity relationships of these molecules provide insights into their mechanism of action and pave the way for the design of more potent derivatives (Başoğlu et al., 2013).
Insecticidal Applications
New heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These compounds offer a new avenue for pest control strategies, contributing to the development of environmentally friendly and effective insecticides (Fadda et al., 2017).
Fungicidal Activity
Compounds with thiadiazole and pyrazole structures have demonstrated fungicidal activity against plant pathogens such as Rhizoctonia solani. These findings have implications for agricultural research, particularly in the development of new fungicides to combat rice sheath blight and other crop diseases (Chen et al., 2000).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-2-20-12-18-17-11(22-12)16-9(19)8-6-21-10(15-8)7-5-13-3-4-14-7/h3-6H,2H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKLSDOBJKFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943738.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide](/img/structure/B2943739.png)

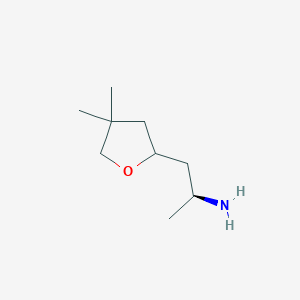

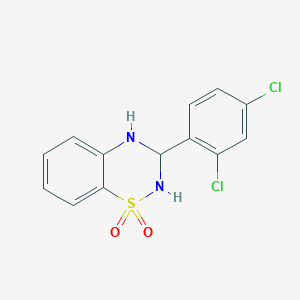
![(3Ar,7aS)-2,3,3a,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-4-one;hydrochloride](/img/structure/B2943745.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)
![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)
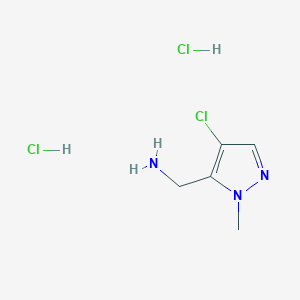
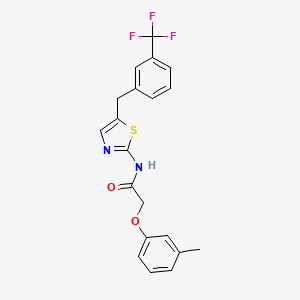
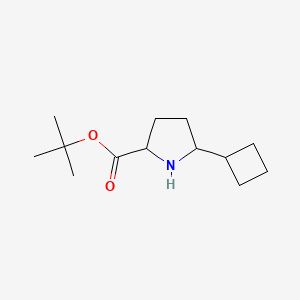
![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)